An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 6,6-Dimethyl-1-oxaspiro[2.6]nonane
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 6,6-Dimethyl-1-oxaspiro[2.6]nonane
Introduction to 6,6-Dimethyl-1-oxaspiro[2.6]nonane and the Role of NMR
6,6-Dimethyl-1-oxaspiro[2.6]nonane is a spirocyclic compound featuring a cycloheptane ring fused to an oxirane (epoxide) ring at a quaternary carbon. The presence of the strained three-membered oxirane ring and the flexible seven-membered cycloheptane ring creates a unique chemical environment. NMR spectroscopy is an indispensable tool for the structural elucidation of such novel molecules.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and through-bond correlations, a definitive three-dimensional structure can be established. This guide will predict the key NMR features of this molecule to aid in its future synthesis and characterization.
Predicted 1H and 13C NMR Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for 6,6-Dimethyl-1-oxaspiro[2.6]nonane. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.
Table 1: Predicted 1H NMR Data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane (in CDCl3, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (2H) | 2.6 - 2.8 | s | - |
| H-5, H-7 (4H) | 1.4 - 1.6 | m | - |
| H-4, H-8 (4H) | 1.6 - 1.8 | m | - |
| H-9 (6H) | 1.1 - 1.3 | s | - |
Table 2: Predicted 13C NMR Data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (spiro) | 65 - 75 |
| C-2 | 50 - 60 |
| C-6 | 35 - 45 |
| C-5, C-7 | 28 - 38 |
| C-4, C-8 | 20 - 30 |
| C-9 | 25 - 35 |
Rationale for Predicted Spectral Data
The predicted chemical shifts are derived from the analysis of the molecular structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, considering the electronic effects of the constituent functional groups and the geometry of the ring systems.
1H NMR Spectrum Analysis
-
Oxirane Protons (H-2): The two protons on the oxirane ring are expected to be chemically equivalent due to the symmetry of the molecule. They are anticipated to appear as a singlet in the range of δ 2.6-2.8 ppm. This downfield shift is characteristic of protons on an epoxide ring.
-
Cycloheptane Protons (H-4, H-5, H-7, H-8): The protons on the seven-membered ring will exhibit complex multiplets due to spin-spin coupling. Their chemical shifts are predicted to be in the typical aliphatic range of δ 1.4-1.8 ppm. The flexibility of the cycloheptane ring may lead to broad signals at room temperature.
-
Methyl Protons (H-9): The two methyl groups attached to C-6 are chemically equivalent and will therefore appear as a single, sharp singlet at approximately δ 1.1-1.3 ppm. The absence of adjacent protons means there will be no splitting of this signal.
13C NMR Spectrum Analysis
-
Spiro Carbon (C-3): The spiro carbon, being part of the oxirane ring and bonded to two other carbons, is expected to have a chemical shift in the range of δ 65-75 ppm.
-
Oxirane Carbon (C-2): The carbon of the oxirane ring bearing two protons is predicted to resonate at approximately δ 50-60 ppm.
-
Quaternary Carbon (C-6): The quaternary carbon of the cycloheptane ring, bonded to the two methyl groups, will appear in the range of δ 35-45 ppm.
-
Cycloheptane Carbons (C-4, C-5, C-7, C-8): The methylene carbons of the cycloheptane ring will have chemical shifts in the aliphatic region, with those closer to the spiro center potentially being slightly more downfield.
-
Methyl Carbons (C-9): The two equivalent methyl carbons are expected to have a chemical shift in the range of δ 25-35 ppm.
Structural Confirmation with 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals and confirm the structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, two-dimensional (2D) NMR experiments are essential.[5][6][7][8][9]
-
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment will reveal correlations between protons that are coupled to each other, typically over two or three bonds. This will be crucial for mapping the connectivity of the protons within the cycloheptane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of each protonated carbon in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as C-3 and C-6.
Caption: Molecular structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.
Caption: Predicted 2D NMR (HSQC and HMBC) correlations for 6,6-Dimethyl-1-oxaspiro[2.6]nonane.
Experimental Protocols
Synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane
A plausible synthetic route to the target compound involves the epoxidation of an exocyclic double bond.[10][11][12][13][14] A suggested two-step synthesis from 2,2-dimethylcycloheptanone is outlined below.
Caption: Proposed synthetic workflow for 6,6-Dimethyl-1-oxaspiro[2.6]nonane.
-
Step 1: Wittig Olefination of 2,2-Dimethylcycloheptanone.
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium at 0 °C.
-
Allow the resulting ylide to stir for 1 hour at room temperature.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,2-dimethylcycloheptanone in THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Purify the crude product by column chromatography to yield 2,2-dimethyl-1-methylenecycloheptane.
-
-
Step 2: Epoxidation of 2,2-Dimethyl-1-methylenecycloheptane.
-
Dissolve the alkene from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 6,6-Dimethyl-1-oxaspiro[2.6]nonane.
-
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.[15][16][17][18]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 6,6-Dimethyl-1-oxaspiro[2.6]nonane for 1H NMR, and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer.[18]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[19][20][21]
-
Tune and match the probe for both 1H and 13C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D 1H spectrum.
-
Acquire a proton-decoupled 1D 13C spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse programs.
-
Conclusion
This guide provides a detailed prediction of the 1H and 13C NMR spectra of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, a novel spirocyclic compound. The predicted chemical shifts, multiplicities, and 2D correlations are based on established NMR principles and data from analogous structures. The provided synthetic and experimental protocols offer a clear pathway for the future synthesis, purification, and structural verification of this molecule. This document serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, facilitating the identification and characterization of this and related spirocyclic systems.
References
-
Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
PubChem. (n.d.). Methylenecycloheptane. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
R Discovery. (2004). Diversity-oriented synthesis of azaspirocycles. Retrieved from [Link]
-
MDPI. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187771). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
ResearchGate. (2007). Epoxidation of aromatic α,β-unsaturated ketones using PVP–H 2O 2 under mild and heterogeneous conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic epoxidation of α,β-and β,γ-unsaturated bicyclic ketones with hydrogen peroxide. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Sci-Hub. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Retrieved from [Link]
-
PubMed. (2025). Synthetic Studies of Spiroschincarins: Construction of 1-Oxaspiro[6.6]tridecanone Skeleton with All- cis Cyclopropane Moiety. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylcyclopentanone. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2022). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). Retrieved from [Link]
-
Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4S)-2,4-dimethylcyclopentanone. National Institutes of Health. Retrieved from [Link]
-
HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]
-
MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Universitat Autònoma de Barcelona Research Portal. (1993). 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Retrieved from [Link]
-
AUREMN. (2004). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Retrieved from [Link]
Sources
- 1. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL [jeol.com]
- 9. epfl.ch [epfl.ch]
- 10. mdpi.com [mdpi.com]
- 11. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. ou.edu [ou.edu]
- 17. organomation.com [organomation.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 20. NMR Basics for the absolute novice [jeolusa.com]
- 21. chem.libretexts.org [chem.libretexts.org]
